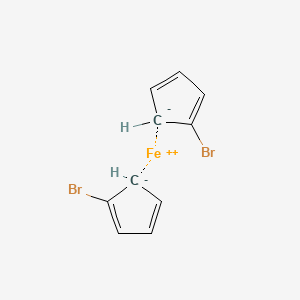
4-Methoxyquinolin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxyquinolin-5-amine is a heterocyclic aromatic amine with a methoxy group at the fourth position and an amine group at the fifth position of the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyquinolin-5-amine typically involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid, using phosphorus oxychloride (POCl₃) as a catalyst and solvent . This method is efficient and yields the desired quinoline derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to enhance the green chemistry aspect of the production .
化学反应分析
Types of Reactions: 4-Methoxyquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.
Substitution: Conditions vary depending on the substituent but often involve strong bases or acids as catalysts.
Major Products: The major products formed from these reactions include quinoline N-oxides, reduced amine derivatives, and various substituted quinolines .
科学研究应用
4-Methoxyquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding.
Medicine: It has potential as a lead compound in the development of anticancer and antimicrobial agents.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Methoxyquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is crucial in its potential use as an anticancer or antimicrobial agent .
相似化合物的比较
Quinoline: A parent compound with a similar structure but without the methoxy and amine groups.
4-Hydroxyquinoline: Similar structure with a hydroxyl group instead of a methoxy group.
5-Aminoquinoline: Similar structure with an amine group at the fifth position but without the methoxy group.
Uniqueness: 4-Methoxyquinolin-5-amine is unique due to the presence of both the methoxy and amine groups, which confer distinct chemical properties and biological activities. This dual functionality makes it a versatile compound in various applications .
属性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
4-methoxyquinolin-5-amine |
InChI |
InChI=1S/C10H10N2O/c1-13-9-5-6-12-8-4-2-3-7(11)10(8)9/h2-6H,11H2,1H3 |
InChI 键 |
IEIIFYYIBLFBKL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=NC2=CC=CC(=C21)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13666803.png)
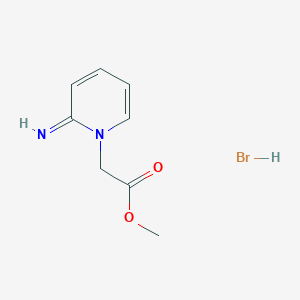


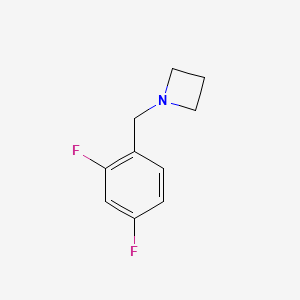
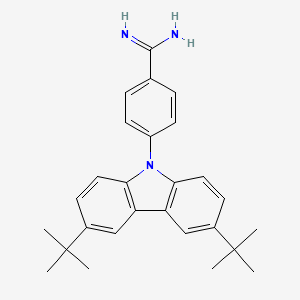
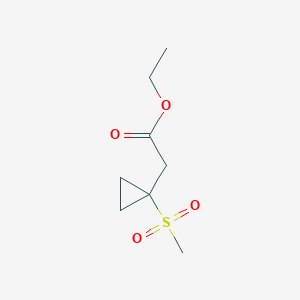
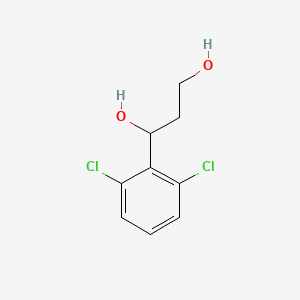
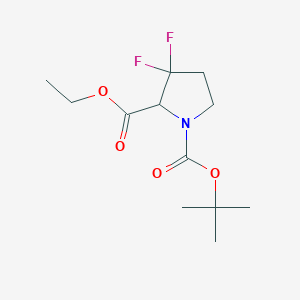

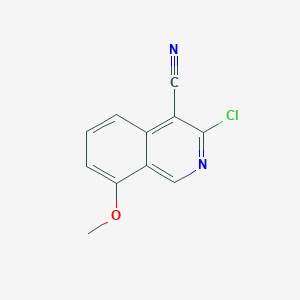
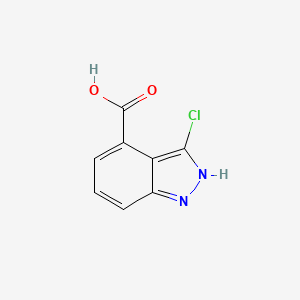
![Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13666878.png)
